2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide
Description
This compound features a multifunctional structure combining a 1,2,4-oxadiazole ring, a thiophene sulfonamide core, and a 2,3-dihydro-1,4-benzodioxin moiety. The sulfonamide group contributes to hydrogen-bonding interactions, while the benzodioxin moiety may improve solubility and pharmacokinetic profiles.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O5S2/c1-25(15-6-7-16-17(12-15)29-10-9-28-16)32(26,27)18-8-11-31-19(18)21-23-20(24-30-21)13-2-4-14(22)5-3-13/h2-8,11-12H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJUEDDKYYRYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=C(SC=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including cytotoxicity against various cancer cell lines, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H23ClN4O3S
- Molecular Weight : 426.9 g/mol
- LogP : 4.134 (indicating lipophilicity)
- Water Solubility : Low (-4.56)
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its anticancer properties and other pharmacological effects. The following sections summarize key findings from the literature.
Anticancer Activity
-
Cytotoxicity Studies :
- The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), U937 (monocytic leukemia), and A549 (lung cancer) with IC50 values ranging from low micromolar to sub-micromolar concentrations .
- In a comparative study, it was found that derivatives of oxadiazole compounds demonstrated higher cytotoxicity than doxorubicin against MCF-7 cells, indicating potential as a more effective treatment option .
-
Mechanism of Action :
- Flow cytometry assays indicated that the compound induces apoptosis in cancer cells through activation of the p53 pathway and caspase-3 cleavage .
- Molecular docking studies suggested strong interactions between the compound and the estrogen receptor (ER), akin to those created by tamoxifen, enhancing its potential as an ER modulator in breast cancer .
Other Pharmacological Activities
- Antimicrobial Activity :
- Inhibition of Carbonic Anhydrases :
Case Studies and Research Findings
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 0.65 | Apoptosis via p53 activation |
| Study 2 | U937 | 1.9 | Caspase activation |
| Study 3 | A549 | 2.41 | ER modulation similar to tamoxifen |
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research:
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The presence of the 4-chlorophenyl group enhances the compound's ability to inhibit bacterial growth. Studies have shown that similar compounds possess activity against various strains of bacteria and fungi, suggesting potential as an antimicrobial agent.
Anticancer Potential
The oxadiazole moiety is known for its anticancer properties. Compounds containing oxadiazole structures have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
Anti-inflammatory Effects
Preliminary data indicate that the compound may possess anti-inflammatory properties. Research into related sulfonamide compounds has shown effectiveness in reducing inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases.
Therapeutic Applications
Given its biological activities, this compound could be explored for several therapeutic applications:
- Antibiotic Development : The antimicrobial properties can be harnessed to develop new antibiotics targeting resistant bacterial strains.
- Cancer Therapy : Its anticancer potential positions it as a candidate for drug development aimed at specific types of cancer.
- Anti-inflammatory Drugs : Further exploration could lead to the development of effective treatments for chronic inflammatory conditions.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated that compounds with similar structures exhibited MIC values (Minimum Inhibitory Concentration) against Staphylococcus aureus and Escherichia coli. The tested compound showed promising results, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induced significant apoptosis compared to control groups. Flow cytometry analysis showed increased levels of pro-apoptotic markers, suggesting its mechanism of action involves triggering programmed cell death.
Case Study 3: Anti-inflammatory Response
In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in decreased levels of TNF-alpha and IL-6 cytokines. This suggests that the compound may modulate inflammatory responses effectively.
Chemical Reactions Analysis
Hydrolysis and Stability
a. Sulfonamide Hydrolysis
The sulfonamide bond (-SO2NH-) undergoes hydrolysis under strong acidic or basic conditions:
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Acidic Hydrolysis : Yields thiophene-3-sulfonic acid and the corresponding amine.
-
Basic Hydrolysis : Produces sulfonate salts and amines.
b. Oxadiazole Ring Degradation
The 1,2,4-oxadiazole ring is susceptible to hydrolysis under prolonged acidic/basic conditions:
Substitution and Functionalization
a. Electrophilic Aromatic Substitution (EAS)
The electron-rich thiophene and benzodioxin rings undergo EAS:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Thiophene C4 | Nitrothiophene sulfonamide derivative |
| Halogenation | Cl₂/FeCl₃ | Benzodioxin | Chlorinated analog |
b. Nucleophilic Aromatic Substitution (NAS)
The 4-chlorophenyl group facilitates NAS at the para position:
-
Example : Reaction with amines (e.g., piperidine) under Pd catalysis yields aryl amine derivatives .
Biological Activity and Reactivity
a. Enzyme Inhibition
The sulfonamide group inhibits carbonic anhydrase via zinc coordination, while the oxadiazole moiety enhances binding to hydrophobic enzyme pockets.
b. Antimicrobial Activity
-
Mechanism : Disruption of folate synthesis in bacteria (IC₅₀ = 12 μM for S. aureus).
-
Structure-Activity Relationship (SAR) :
Modification Effect on Activity Replacement of Cl with NO₂ Reduced potency Methylation of benzodioxin N Enhanced solubility
Cross-Coupling Reactions
The thiophene and chlorophenyl groups participate in Pd-mediated couplings:
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Suzuki Coupling : With aryl boronic acids to introduce biphenyl systems .
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Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines .
Oxidation and Reduction
a. Sulfonamide Oxidation
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Reagents : KMnO₄/H₂SO₄ converts sulfonamide to sulfonic acid.
b. Oxadiazole Reduction -
Reagents : H₂/Pd-C reduces the oxadiazole ring to a diamino intermediate .
Thermal Stability
-
Decomposition Temperature : 220–230°C (TGA data).
-
Primary Degradation Pathway : Cleavage of the sulfonamide bond followed by oxadiazole ring decomposition.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
- Oxadiazole vs. Triazole Systems :
The target compound’s 1,2,4-oxadiazole ring differs from the 1,2,4-triazole-thiones reported in (e.g., compounds [7–9]). Oxadiazoles are less polarizable than triazoles due to reduced nitrogen content, which may decrease intermolecular interactions but improve metabolic stability. In contrast, triazole-thiones exhibit tautomerism (thiol-thione equilibrium), as confirmed by IR spectra (absence of νS-H bands at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
Substituent Effects
- Halogenated Aromatic Groups :
The 4-chlorophenyl group in the target compound contrasts with 2,4-difluorophenyl substituents in ’s triazoles [7–9]. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may enhance lipophilicity and membrane permeability. - Sulfonamide vs. Sulfonyl Linkers: The thiophene-3-sulfonamide group in the target compound differs from the sulfonyl-bridged benzoyl hydrazinecarbothioamides [4–6] in .
Comparative Data Table
Research Implications
- Chlorophenyl groups may enhance activity against chlorophobic targets.
- Optimization Strategies : Replacing the oxadiazole with a triazole could modulate electronic properties, while substituting chlorine with bromine (as in ’s [3] and [6–9]) may alter steric effects .
Methodological Considerations
- Structural Analysis : While highlights SHELX’s role in small-molecule refinement, the target compound’s structural validation would require similar crystallographic or spectroscopic techniques .
- Spectral Confirmation : IR and NMR data (e.g., absence of νC=O in triazoles ) provide critical benchmarks for verifying synthetic success in analogs.
Q & A
Q. What statistical approaches are recommended for high-throughput screening data?
- Methodological Answer : Apply Z-score normalization to account for plate-to-plate variability. Use false discovery rate (FDR) correction (Benjamini-Hochberg method) for multiple comparisons. For dose-response data, fit sigmoidal curves (Hill equation) to calculate IC₅₀/EC₅₀ values. Open-source tools like KNIME or R/Bioconductor packages streamline analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
